molecular formula C24H19ClN4O2 B12748255 Acetamide, 2-((3-benzoyl-1,5-naphthyridin-4-yl)amino)-N-(4-chlorophenyl)-N-methyl- CAS No. 127447-83-0

Acetamide, 2-((3-benzoyl-1,5-naphthyridin-4-yl)amino)-N-(4-chlorophenyl)-N-methyl-

Cat. No.: B12748255
CAS No.: 127447-83-0
M. Wt: 430.9 g/mol
InChI Key: ZLNIDLJQWLYHAT-UHFFFAOYSA-N
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Description

“Acetamide, 2-((3-benzoyl-1,5-naphthyridin-4-yl)amino)-N-(4-chlorophenyl)-N-methyl-” is a complex organic compound that belongs to the class of acetamides. This compound is characterized by its unique structure, which includes a benzoyl group, a naphthyridine ring, and a chlorophenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Acetamide, 2-((3-benzoyl-1,5-naphthyridin-4-yl)amino)-N-(4-chlorophenyl)-N-methyl-” typically involves multi-step organic reactions. The process may start with the preparation of the naphthyridine core, followed by the introduction of the benzoyl group and the chlorophenyl group. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts. The reaction conditions often require controlled temperatures, specific solvents, and purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing large-scale purification techniques. Continuous flow reactors and automated synthesis systems may be utilized to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

“Acetamide, 2-((3-benzoyl-1,5-naphthyridin-4-yl)amino)-N-(4-chlorophenyl)-N-methyl-” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “Acetamide, 2-((3-benzoyl-1,5-naphthyridin-4-yl)amino)-N-(4-chlorophenyl)-N-methyl-” involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Acetamide derivatives: Compounds with similar acetamide structures but different substituents.

    Naphthyridine derivatives: Compounds containing the naphthyridine ring with various functional groups.

    Benzoyl derivatives: Compounds with the benzoyl group attached to different core structures.

Uniqueness

“Acetamide, 2-((3-benzoyl-1,5-naphthyridin-4-yl)amino)-N-(4-chlorophenyl)-N-methyl-” is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological and chemical properties, making it a valuable compound for research and development.

Properties

CAS No.

127447-83-0

Molecular Formula

C24H19ClN4O2

Molecular Weight

430.9 g/mol

IUPAC Name

2-[(3-benzoyl-1,5-naphthyridin-4-yl)amino]-N-(4-chlorophenyl)-N-methylacetamide

InChI

InChI=1S/C24H19ClN4O2/c1-29(18-11-9-17(25)10-12-18)21(30)15-28-22-19(24(31)16-6-3-2-4-7-16)14-27-20-8-5-13-26-23(20)22/h2-14H,15H2,1H3,(H,27,28)

InChI Key

ZLNIDLJQWLYHAT-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)Cl)C(=O)CNC2=C3C(=NC=C2C(=O)C4=CC=CC=C4)C=CC=N3

Origin of Product

United States

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